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(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol
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Overview
Description
(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol is a chemical compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol typically involves the cyclocondensation of arylamidoximes with aldehydes or ketones. One common method is the reaction of arylamidoximes with n-butanal in the presence of a catalyst such as manganese dioxide. This reaction proceeds through the formation of an intermediate dihydro-oxadiazole, which is then oxidized to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxadiazole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent studies have highlighted the potential of oxadiazole derivatives, including (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol, as antimicrobial agents. The compound has been evaluated for its efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated significant antibacterial activity, indicating its potential as a lead compound for antibiotic development .
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds synthesized from this compound have been tested against glioblastoma cell lines. Cytotoxic assays revealed that certain derivatives induced apoptosis in cancer cells by damaging DNA structures .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | LN229 | 10 | DNA damage leading to apoptosis |
Compound B | MCF7 | 15 | Inhibition of cell proliferation |
(3-Propyl-Oxadiazol) | A549 | 12 | Induction of oxidative stress |
Agricultural Applications
Pesticidal Activity
The oxadiazole framework has been explored for its insecticidal properties. Studies indicate that derivatives of this compound can act as effective pesticides against agricultural pests. The mechanism often involves disruption of metabolic pathways in insects .
Herbicidal Activity
In addition to insecticides, compounds derived from oxadiazoles have been investigated for herbicidal activity. They inhibit the growth of various weed species by interfering with photosynthesis and other vital processes in plants .
Material Science
Polymer Production
this compound is utilized in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors .
Fluorescent Materials
The compound has also been studied for its potential use in fluorescent materials. The unique electronic properties of oxadiazoles allow them to be incorporated into materials that emit light under UV radiation, making them suitable for applications in display technologies and sensors .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed that modifications at the 5-position significantly enhanced antibacterial activity against resistant strains of bacteria. The study involved synthesizing various derivatives and testing their minimum inhibitory concentrations (MICs) against clinical isolates.
Case Study 2: Anticancer Research
In a recent investigation into the anticancer properties of oxadiazole derivatives, a series of compounds were synthesized using this compound as a precursor. The results indicated that specific substitutions on the oxadiazole ring led to increased cytotoxicity against glioblastoma cells compared to standard chemotherapeutics.
Mechanism of Action
The mechanism of action of (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes, leading to the death of the pathogen .
Comparison with Similar Compounds
Similar Compounds
(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol: Similar in structure but with an isopropyl group instead of a propyl group.
(3-Propyl-1,2,4-oxadiazol-5-yl)methanamine: Contains an amine group instead of a methanediol group.
Uniqueness
(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H12N2O3
- Molecular Weight : 172.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various biological targets. The oxadiazole ring system is known for its ability to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of other drugs.
- Receptor Binding : It can bind to receptors that mediate physiological responses, influencing processes such as inflammation and cell signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Compounds containing the oxadiazole moiety have shown significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various bacterial strains:
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 32 |
S. aureus | 16 | |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound has potential as an antimicrobial agent.
Anti-inflammatory Effects
Research has demonstrated that oxadiazole derivatives can possess anti-inflammatory properties. For instance, a study on related compounds showed a reduction in pro-inflammatory cytokines in vitro when treated with oxadiazole derivatives, indicating a potential therapeutic application in inflammatory diseases.
Case Studies
- Synthesis and Evaluation : A recent study synthesized several derivatives of this compound and evaluated their biological activities. The findings revealed enhanced antibacterial properties compared to traditional antibiotics.
- Antimicrobial Resistance : Another research effort focused on developing oxadiazole derivatives aimed at combating antimicrobial resistance. The study reported promising results against resistant strains of bacteria, showcasing the potential for these compounds in treating infections where conventional antibiotics fail.
Properties
IUPAC Name |
(3-propyl-1,2,4-oxadiazol-5-yl)methanediol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-2-3-4-7-5(6(9)10)11-8-4/h6,9-10H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYYOGZJIRVJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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